molecular formula C15H24N2O2 B190273 Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate CAS No. 180081-10-1

Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate

Cat. No.: B190273
CAS No.: 180081-10-1
M. Wt: 264.36 g/mol
InChI Key: VAEAYMRALDLXDJ-UHFFFAOYSA-N
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Description

Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an aminophenyl group, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate aminophenyl derivative. One common method involves the use of tert-butyl carbamate and 4-aminophenyl-2-methylpropyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-tubercular activity.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • Tert-Butyl (2-aminophenyl)carbamate
  • Tert-Butyl (2-oxiranylmethyl)carbamate
  • Tert-Butyl (2-mercaptoethyl)carbamate

Uniqueness

Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate is unique due to its specific structural features, such as the presence of both a tert-butyl group and an aminophenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate is a carbamate derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Overview of the Compound

  • Chemical Structure : this compound features a tert-butyl group, an aminophenyl moiety, and a carbamate functional group.
  • Molecular Formula : C₁₅H₂₄N₂O₂
  • Molecular Weight : Approximately 264.37 g/mol

Carbamates, including this compound, typically exert their biological effects by interacting with specific enzymes or receptors. The proposed mechanisms include:

  • Enzyme Inhibition : Carbamates can inhibit enzymes such as acetylcholinesterase, which is crucial in neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive functions.
  • Neuroprotective Effects : Research indicates that certain carbamate derivatives exhibit neuroprotective properties by modulating apoptotic pathways and reducing oxidative stress in neuronal cells. For instance, studies have shown that structurally related carbamates can upregulate anti-apoptotic proteins like Bcl-2 and induce autophagy through elevation of beclin 1 levels .

Biological Activity

The biological activity of this compound is still under investigation, but preliminary findings suggest several potential applications:

  • Antitumor Activity : Some carbamate derivatives have shown promise in inhibiting tumor cell proliferation. For example, compounds similar to this compound have been evaluated for their ability to induce apoptosis in cancer cell lines .
  • Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects by modulating cytokine production and reducing inflammation-related pathways in various models .
  • Neuroprotective Potential : As mentioned earlier, the compound may protect neuronal cells from damage induced by oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases .

Neuroprotective Activity

A study explored the neuroprotective effects of aromatic carbamates on PC12 cells exposed to etoposide-induced apoptosis. The results indicated that certain derivatives exhibited significant protective activity against apoptosis, suggesting a potential therapeutic role for this compound in neurodegenerative conditions .

Antitumor Effects

In another investigation focusing on similar carbamates, researchers observed that these compounds could induce cell cycle arrest and apoptosis in various cancer cell lines. This suggests that this compound might possess similar antitumor properties worth further exploration .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its bioavailability and therapeutic potential:

  • Absorption and Distribution : The compound's lipophilicity suggests it may be well absorbed through biological membranes, leading to effective distribution in tissues.
  • Metabolism : Carbamates are often metabolized by esterases or amidases in the liver; however, specific metabolic pathways for this compound require further elucidation.

Properties

IUPAC Name

tert-butyl N-[2-(4-aminophenyl)-2-methylpropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-14(2,3)19-13(18)17-10-15(4,5)11-6-8-12(16)9-7-11/h6-9H,10,16H2,1-5H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAEAYMRALDLXDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C)(C)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00629311
Record name tert-Butyl [2-(4-aminophenyl)-2-methylpropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180081-10-1
Record name tert-Butyl [2-(4-aminophenyl)-2-methylpropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a refluxing solution of tert-butyl 2-methyl-2-(4-nitrophenyl)propylcarbamate (725 mg, 2.5 mmol) and ammonium formate (700 mg, 10.9 mmol) in EtOH (25 mL) was added Pd-5% wt on carbon (400 mg). The mixture was refluxed for 1 h, cooled and filtered through Celite. The filtrate was concentrated to give tert-butyl 2-methyl-2-(4-aminophenyl)propylcarbamate (G-3) (550 mg, 83%), which was used without further purification. 1H NMR (400 MHz, DMSO-d6) δ 6.99 (d, J=8.5 Hz, 2H), 6.49 (d, J=8.6 Hz, 2H), 4.85 (s, 2H), 3.01 (d, J=6.3 Hz, 2H), 1.36 (s, 9H), 1.12 (s, 6H); HPLC ret. time 2.02 min, 10-99% CH3CN, 5 min run; ESI-MS 265.2 m/z (MH+).
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Synthesis routes and methods II

Procedure details

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